molecular formula C21H17N3O B11603200 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11603200
M. Wt: 327.4 g/mol
InChI Key: FGTJOSSOEODSEI-UHFFFAOYSA-N
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Description

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often employs solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the final product . These methods are designed to be scalable and cost-effective, suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce various halogenated derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including cell cycle arrest, modulation of calcium signaling, and neurotransmission regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide stands out due to its unique combination of the imidazo[1,2-a]pyridine and benzamide moieties. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O/c1-15-7-6-12-24-14-19(23-20(15)24)17-10-5-11-18(13-17)22-21(25)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,25)

InChI Key

FGTJOSSOEODSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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